molecular formula C26H23FN2O5 B11151403 propyl 4-[(3-{4-[(2-fluorobenzyl)oxy]-2-hydroxyphenyl}-1H-pyrazol-4-yl)oxy]benzoate

propyl 4-[(3-{4-[(2-fluorobenzyl)oxy]-2-hydroxyphenyl}-1H-pyrazol-4-yl)oxy]benzoate

Cat. No.: B11151403
M. Wt: 462.5 g/mol
InChI Key: NAUSDYVAVJDVAP-UHFFFAOYSA-N
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Description

Chemical Structure and Properties Propyl 4-[(3-{4-[(2-fluorobenzyl)oxy]-2-hydroxyphenyl}-1H-pyrazol-4-yl)oxy]benzoate (hereafter referred to as Compound A) is a synthetic organic molecule with the molecular formula C₂₆H₂₃FN₂O₅ and a molecular weight of 462.48 g/mol . Its structure comprises a central pyrazole ring substituted with a 2-hydroxyphenyl group (modified by a 2-fluorobenzyl ether) and a benzoate ester linked via an oxygen atom (Figure 1).

Properties

Molecular Formula

C26H23FN2O5

Molecular Weight

462.5 g/mol

IUPAC Name

propyl 4-[[5-[4-[(2-fluorophenyl)methoxy]-2-hydroxyphenyl]-1H-pyrazol-4-yl]oxy]benzoate

InChI

InChI=1S/C26H23FN2O5/c1-2-13-32-26(31)17-7-9-19(10-8-17)34-24-15-28-29-25(24)21-12-11-20(14-23(21)30)33-16-18-5-3-4-6-22(18)27/h3-12,14-15,30H,2,13,16H2,1H3,(H,28,29)

InChI Key

NAUSDYVAVJDVAP-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OCC4=CC=CC=C4F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-[(3-{4-[(2-fluorobenzyl)oxy]-2-hydroxyphenyl}-1H-pyrazol-4-yl)oxy]benzoate typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.

    Introduction of the fluorobenzyl group: This step involves the nucleophilic substitution of a fluorobenzyl halide with a phenol derivative.

    Esterification: The final step involves the esterification of the benzoic acid derivative with propanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-[(3-{4-[(2-fluorobenzyl)oxy]-2-hydroxyphenyl}-1H-pyrazol-4-yl)oxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.

    Reduction: LiAlH4, ether as solvent, low temperature.

    Substitution: Sodium hydride (NaH), DMF (dimethylformamide) as solvent, elevated temperature.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propyl 4-[(3-{4-[(2-fluorobenzyl)oxy]-2-hydroxyphenyl}-1H-pyrazol-4-yl)oxy]benzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand the interaction of small molecules with biological macromolecules.

Mechanism of Action

The mechanism of action of propyl 4-[(3-{4-[(2-fluorobenzyl)oxy]-2-hydroxyphenyl}-1H-pyrazol-4-yl)oxy]benzoate involves its interaction with specific molecular targets. The fluorobenzyl group can enhance binding affinity to certain proteins, while the pyrazole ring can participate in hydrogen bonding and other interactions. The exact pathways and targets would depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

A systematic comparison of Compound A with three analogues is presented below, focusing on molecular features, substituent effects, and inferred physicochemical properties.

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Inferred Properties
Compound A (Propyl 4-[(3-{4-[(2-fluorobenzyl)oxy]-2-hydroxyphenyl}-1H-pyrazol-4-yl)oxy]benzoate) C₂₆H₂₃FN₂O₅ 462.48 2-Fluorobenzyl ether, hydroxylphenyl, propyl benzoate Moderate lipophilicity due to fluorinated aromatic and ester groups; potential metabolic stability.
Compound B (5-(Benzyloxy)-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol) C₂₃H₂₀N₂O₄ 388.42 Benzyl ether, methoxyphenoxy, hydroxylphenyl Higher polarity due to methoxy group; reduced membrane permeability compared to A .
Compound C (Ethyl 4-((3-((5-carbamoyl-1-methyl-3-propyl-1H-pyrazol-4-yl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate) C₂₀H₂₂F₄N₄O₄ 474.41 Tetrafluoropropanamine, carbamoyl, ethyl benzoate Enhanced electronegativity from fluorine atoms; possible improved target binding affinity.
Compound D (Propyl 4-[(7-hydroxy-8-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate) C₂₇H₃₂N₂O₇ 496.55 Chromen-4-one core, piperazinylmethyl, hydroxyethyl Increased molecular weight and hydrogen-bonding capacity; likely lower oral bioavailability than A .

Substituent Analysis

  • Fluorine vs. Methoxy Groups : The 2-fluorobenzyl group in Compound A enhances lipophilicity and metabolic stability compared to the methoxy group in Compound B , which increases polarity but may reduce bioavailability .
  • Ester vs.
  • Chromen vs. Pyrazole Cores : Compound D replaces the pyrazole ring with a chromen-4-one system, which could alter electronic properties and binding modes in biological systems .

Physicochemical and Pharmacokinetic Predictions

  • LogP : Compound A likely has a higher calculated LogP (∼3.5) than B (∼2.8) due to fluorine and propyl ester contributions, suggesting better membrane penetration .
  • Aqueous Solubility : The hydroxyl and ester groups in A may confer moderate solubility in polar solvents, though less than Compound C , which has a carbamoyl moiety .
  • Metabolic Stability : Fluorinated aromatic systems (as in A and C ) are generally resistant to oxidative metabolism, whereas Compound D ’s piperazinyl group may undergo N-dealkylation .

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